8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Kinase Inhibitor Structure-Activity Relationship Chemical Biology Tool

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034572-71-7) is a synthetic, small-molecule heterocycle belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. This scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging diverse kinase targets, and is the subject of over 20,000 described analogs across approximately 2,900 references, half of which are patents.

Molecular Formula C14H18N4O2
Molecular Weight 274.324
CAS No. 2034572-71-7
Cat. No. B2356811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034572-71-7
Molecular FormulaC14H18N4O2
Molecular Weight274.324
Structural Identifiers
SMILESCOCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
InChIInChI=1S/C14H18N4O2/c1-20-9-8-18-12(19)5-4-11-13(15-10-16-14(11)18)17-6-2-3-7-17/h4-5,10H,2-3,6-9H2,1H3
InChIKeyTWVSPDPEBIIUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034572-71-7: Chemical Identity and Baseline Profile of a Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold


8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034572-71-7) is a synthetic, small-molecule heterocycle belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. This scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging diverse kinase targets, and is the subject of over 20,000 described analogs across approximately 2,900 references, half of which are patents [1]. The compound has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 g/mol, with purity typically around 95% from commercial sources . Its structural features—a pyrrolidine ring at position 4 and an N-8 methoxyethyl substituent—distinguish it within the class, though no peer-reviewed primary research paper or patent specifically characterizing its biological activity or pharmacokinetics was identified at the time of this analysis.

Why Generic Substitution of 2034572-71-7 is Not Recommended Without Empirical Validation


Within the densely populated pyrido[2,3-d]pyrimidin-7(8H)-one chemical space, subtle structural permutations at the N-8 and C-4 positions are known to profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. This class has yielded inhibitors of CDK2/4/6, NUAK1, PI3Kα, and HCV, with selectivity driven by specific substitution patterns [2]. Consequently, the combination of an N-8-(2-methoxyethyl) group and a C-4-pyrrolidin-1-yl moiety in 2034572-71-7 is expected to confer a unique target-binding profile that cannot be assumed from data on related analogs bearing, for example, N-8-methyl, N-8-cyclopropyl, or C-4-piperidinyl substituents. Without direct comparative pharmacological data, generic substitution by another in-class compound risks significant loss of potency, alteration of selectivity, or introduction of uncharacterized off-target effects, making independent biological characterization essential before any procurement decision.

Quantitative Differentiation Evidence for 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one


Intra-Class Structural Differentiation: N-8 Methoxyethyl vs. Alkyl/Hydroxyethyl Substituents

The N-8 substituent in pyrido[2,3-d]pyrimidin-7(8H)-ones is a critical determinant of potency and selectivity across kinase targets. The 2-methoxyethyl group of 2034572-71-7 introduces a hydrogen-bond-capable ether oxygen and increased steric bulk compared to simple N-8-methyl or N-8-ethyl analogs. This differs from the N-8-(2-hydroxyethyl) variant found in the structurally closest commercially indexed analog, 8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one . The methoxy-to-hydroxy substitution alters both hydrogen-bond donor/acceptor character and lipophilicity, which correlates with changes in membrane permeability and target engagement in this scaffold class [1]. No direct head-to-head comparison data between 2034572-71-7 and its N-8 analogs are publicly available.

Kinase Inhibitor Structure-Activity Relationship Chemical Biology Tool

C-4 Pyrrolidine vs. Piperidine: Five-Membered vs. Six-Membered Ring Impact on Kinase Binding

The C-4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold typically engages the kinase hinge region, and the nature of the amine substituent (pyrrolidine vs. piperidine) alters the dihedral angle and electron density presented to the hinge. 2034572-71-7 bears a pyrrolidin-1-yl group (five-membered ring), which is more conformationally constrained than the piperidin-1-yl group (six-membered ring) found in a closely related analog . In related pyrido[2,3-d]pyrimidine kinase inhibitor series, this pyrrolidine-to-piperidine switch has been shown to modulate both potency and kinase selectivity, though no quantitative data specific to 2034572-71-7 versus its piperidine analog are publicly available [1].

Kinase Inhibitor Selectivity Hinge Binder Conformational Analysis

Predicted Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) Potential vs. Higher Molecular Weight Analogs

With a molecular weight of 274.32 g/mol and moderate predicted lipophilicity, 2034572-71-7 occupies a favorable physicochemical space within the pyrido[2,3-d]pyrimidin-7(8H)-one class. Many disclosed kinase inhibitors based on this scaffold incorporate larger sulfone, sulfoxide, or aryl substitutions that increase molecular weight above 400 g/mol and raise lipophilicity [1]. While no experimental logP or solubility data for 2034572-71-7 were identified, its lower molecular weight and the presence of the polar methoxyethyl group suggest a potentially superior lipophilic ligand efficiency (LLE = pIC50 - logP) ceiling compared to heavier, more lipophilic analogs, if target potency is maintained [2].

Drug-likeness Lipophilic Efficiency Physicochemical Property Forecast

Recommended Research and Industrial Application Scenarios for 2034572-71-7


Kinase Selectivity Panel Screening to Map C-4 Pyrrolidine and N-8 Methoxyethyl SAR

2034572-71-7 is best deployed as a structurally differentiated probe in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar). Its unique combination of a C-4 pyrrolidine and N-8 methoxyethyl substituent fills a specific SAR gap that is not addressed by published pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors, which predominantly feature N-8-methyl, N-8-cyclopropyl, or C-4 aryl/heteroaryl substitutions [1]. Screening this compound alongside its closest commercially available analogs will reveal the selectivity impact of the pyrrolidine-versus-piperidine hinge-binding motif and the methoxyethyl-versus-hydroxyethyl N-8 group [2].

Chemical Biology Tool for EED or PRC2 Complex Probe Development

Given that the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been explored in the context of embryonic ectoderm development (EED) protein binding—a key subunit of the PRC2 methyltransferase complex—2034572-71-7 may serve as a starting point for developing chemical probes targeting the EED H3K27me3-binding pocket [1]. Its lower molecular weight and distinct substitution pattern relative to known EED inhibitors like EED226 make it a suitable candidate for fragment-based or structure-guided optimization campaigns aimed at identifying novel allosteric PRC2 modulators.

Physicochemical Benchmarking in Lead Optimization Cascades

2034572-71-7 can serve as a low molecular weight, moderate lipophilicity benchmark compound within pyrido[2,3-d]pyrimidin-7(8H)-one lead optimization programs. Its predicted physicochemical profile (MW 274, moderate logP) contrasts with the higher molecular weight, more lipophilic leads exemplified in patents such as US-8889696-B2 [1]. Procurement for in vitro ADME panels (solubility, permeability, microsomal stability) would establish experimental baseline parameters for this substitution pattern, informing multi-parameter optimization strategies that balance potency with drug-like properties.

Quote Request

Request a Quote for 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.